1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene
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Overview
Description
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is a chemical compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 g/mol It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene typically involves halogenation and methoxylation reactions. One common method includes the reaction of a suitable benzene derivative with chlorine and fluorine sources under controlled conditions to introduce the halogen atoms. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of other functional groups present.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The exact pathways and molecular targets can vary based on the application and the specific reactions being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1,3,5-trifluorobenzene: Similar in structure but lacks the methoxy group.
1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene: Similar but with different positions of the halogen and methoxy groups
Uniqueness
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene is unique due to the specific arrangement of its halogen and methoxy groups, which can lead to distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H2Cl2F4O |
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Molecular Weight |
248.99 g/mol |
IUPAC Name |
1,2-dichloro-3,4,6-trifluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-3(9)5(12)7(14-1-10)6(13)4(2)11/h1H2 |
InChI Key |
KZHIBDIBRNNZJW-UHFFFAOYSA-N |
Canonical SMILES |
C(OC1=C(C(=C(C(=C1F)Cl)Cl)F)F)F |
Origin of Product |
United States |
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